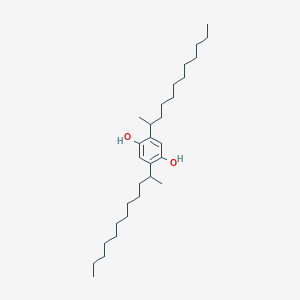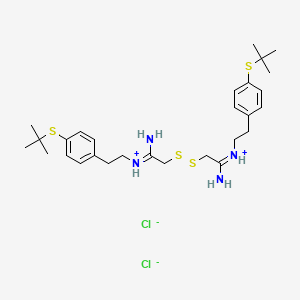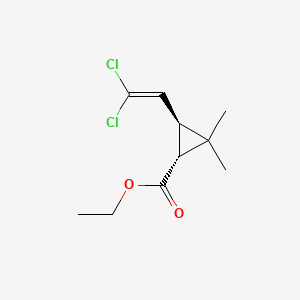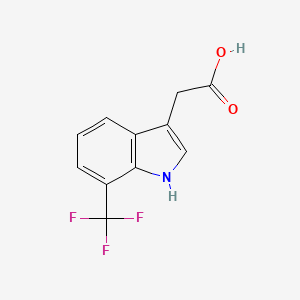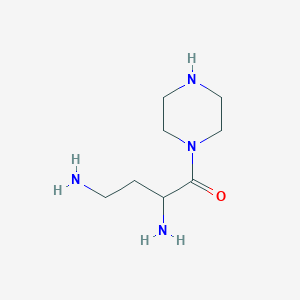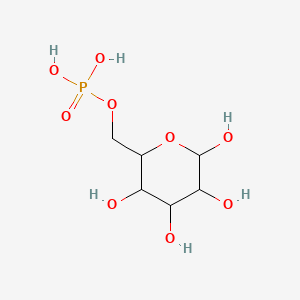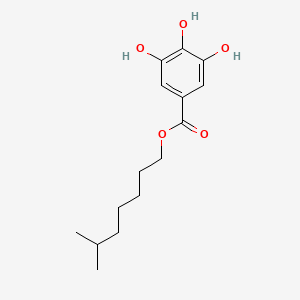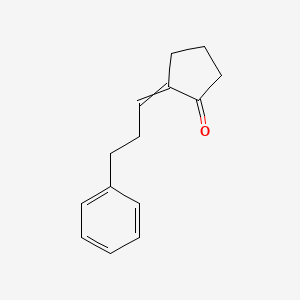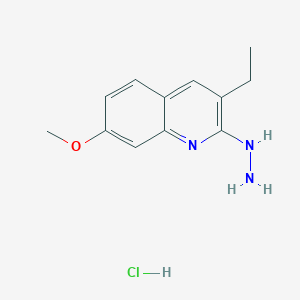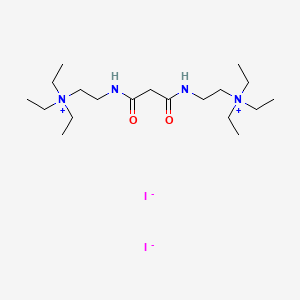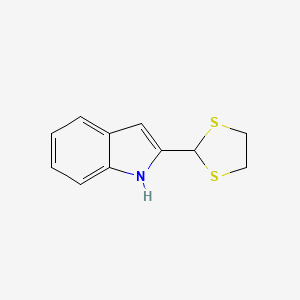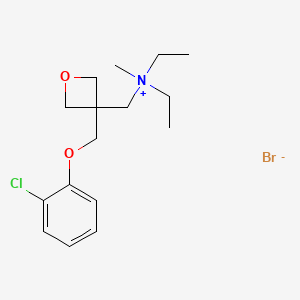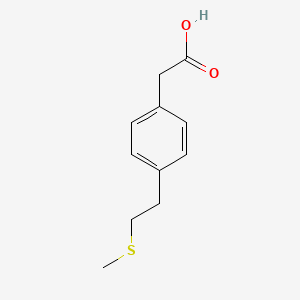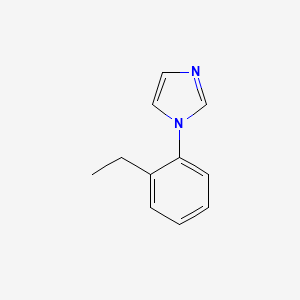![molecular formula C11H16N2O2 B13750469 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.25694 g/mol. This compound is characterized by the presence of a benzo[b][1,4]dioxepin ring system, which is a bicyclic structure containing oxygen atoms, and a hydrazine functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine involves several steps. One common method includes the reaction of 3,4-dihydro-2H-benzo[b][1,4]dioxepin with ethylhydrazine under controlled conditions. The reaction typically requires a solvent such as chloroform and a catalyst to facilitate the process. The product is then purified through recrystallization using methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell functions.
Comparación Con Compuestos Similares
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine can be compared with other similar compounds, such as:
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethylamine: This compound lacks the hydrazine group and may have different reactivity and biological activity.
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-ylboronic acid: This compound contains a boronic acid group instead of a hydrazine group, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylhydrazine |
InChI |
InChI=1S/C11H16N2O2/c1-8(13-12)9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7-8,13H,2,5-6,12H2,1H3 |
Clave InChI |
YORXCTCZRACHLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OCCCO2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


